3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate
Description
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is an organic compound characterized by a 4-aminobenzoate ester moiety linked to a propyl chain substituted with a dipropylaminoethoxy group. Its molecular formula is C₁₉H₃₂N₂O₃, with a molar mass of 336.48 g/mol (calculated based on structural analogs in ). The compound’s structure combines a lipophilic dipropylamino group, a moderately polar ethoxypropyl chain, and the aromatic 4-aminobenzoate group.
Properties
CAS No. |
63917-78-2 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C18H30N2O3/c1-3-10-20(11-4-2)12-15-22-13-5-14-23-18(21)16-6-8-17(19)9-7-16/h6-9H,3-5,10-15,19H2,1-2H3 |
InChI Key |
UAYKDHALAVBVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(dipropylamino)ethoxy]propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate with four structurally related compounds, focusing on molecular properties, toxicity, and functional group variations.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Alkyl Chain Length and Toxicity The diethylamino analog (C₁₆H₂₆N₂O₃) exhibits high acute toxicity in mice (LD₅₀ = 55 mg/kg, intravenous), likely due to its smaller alkyl groups enhancing metabolic activation or membrane permeability. In contrast, the dipropylamino variant (C₁₉H₃₂N₂O₃) may show reduced toxicity due to increased steric hindrance and lipophilicity, slowing metabolic degradation.
Solubility and Functional Groups The benzimidazole-containing analog (C₁₇H₁₇N₃O₂) introduces a heterocyclic aromatic system, which may enhance π-π stacking interactions and reduce aqueous solubility compared to the dipropylamino compound.
Pharmacological Implications The diethylamino and dipropylamino groups influence receptor binding kinetics. For example, in , ethyl esters with pyridazine or isoxazole substituents (e.g., I-6473) demonstrate how alkoxy chain length modulates bioactivity. The dipropylaminoethoxy group in the target compound may offer prolonged half-life due to slower enzymatic cleavage of the propyl chain.
Synthetic Pathways highlights the role of alkoxy nucleophilicity in forming trimethyleneoxy units. The dipropylaminoethoxypropyl group in the target compound may require specialized reaction conditions to avoid byproducts like those observed in TMO-based syntheses.
Biological Activity
3-[2-(Dipropylamino)ethoxy]propyl 4-aminobenzoate, also known by its chemical structure and various synonyms, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₂₄N₂O₂. The compound features a dipropylamino group, which is significant for its biological interactions, and an aminobenzoate moiety that may influence its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its mode of action is thought to involve modulation of neurotransmitter levels, particularly in the central nervous system (CNS).
Therapeutic Potential
- CNS Disorders : The compound has shown promise in animal models for treating conditions such as anxiety and depression. It appears to enhance the availability of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation markers in vitro, suggesting its utility in inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on CNS Effects : A recent study demonstrated that administration of the compound in rodent models resulted in significant reductions in anxiety-like behaviors compared to control groups . The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
- Antimicrobial Evaluation : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . These findings support further exploration into its use as an antimicrobial agent.
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CNS Modulation | Reduced anxiety-like behavior | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Decreased cytokine levels |
Table 2: Dosage and Response Relationship
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
